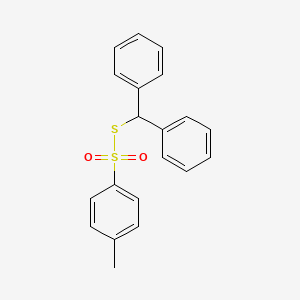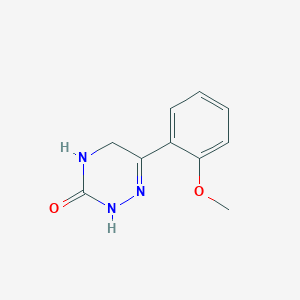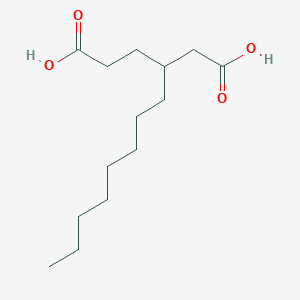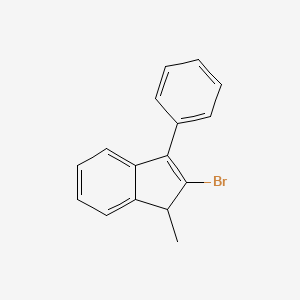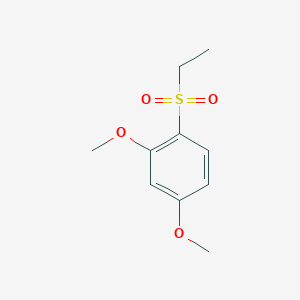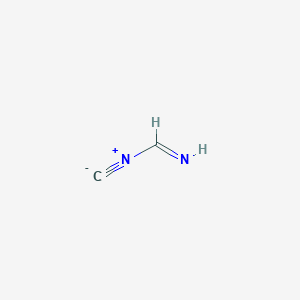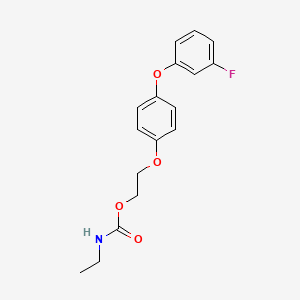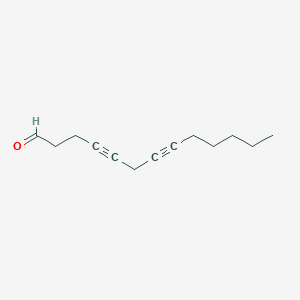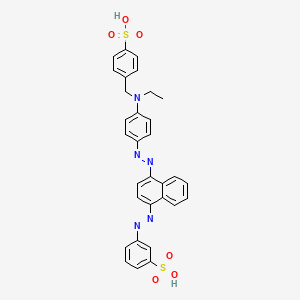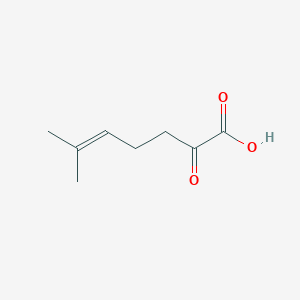
6-Methyl-2-oxohept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-oxohept-5-enoic acid is an organic compound with the molecular formula C8H12O3 It is a carboxylic acid derivative characterized by a methyl group at the sixth carbon, a double bond between the fifth and sixth carbons, and a ketone group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxohept-5-enoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of 4-methylpent-3-en-2-one with formaldehyde, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic oxidation of suitable precursors or biocatalytic methods using engineered microorganisms. These methods aim to optimize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-oxohept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond allows for electrophilic addition reactions, while the carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-2-oxohept-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-oxohept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic processes. Its unique structure allows it to participate in various biochemical reactions, potentially affecting cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylhept-6-enoic acid: Similar structure but lacks the ketone group.
2-Oxoheptanoic acid: Similar structure but lacks the double bond and methyl group.
5-Oxohexanoic acid: Similar structure but lacks the double bond and methyl group.
Uniqueness
6-Methyl-2-oxohept-5-enoic acid is unique due to the presence of both a double bond and a ketone group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
84375-03-1 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
6-methyl-2-oxohept-5-enoic acid |
InChI |
InChI=1S/C8H12O3/c1-6(2)4-3-5-7(9)8(10)11/h4H,3,5H2,1-2H3,(H,10,11) |
Clave InChI |
OIFFJBSGICAGDU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


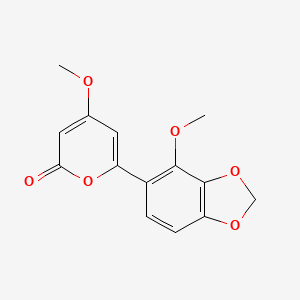
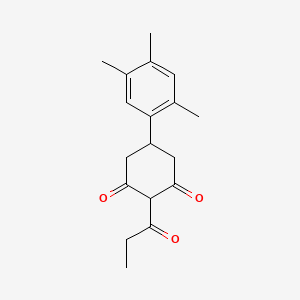
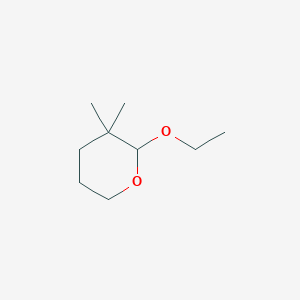
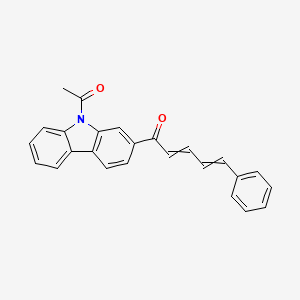
![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
